3-Ethylpiperazine-2,5-dione 3-Ethylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 103232-31-1
VCID: VC8337525
InChI: InChI=1S/C6H10N2O2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)
SMILES: CCC1C(=O)NCC(=O)N1
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol

3-Ethylpiperazine-2,5-dione

CAS No.: 103232-31-1

Cat. No.: VC8337525

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylpiperazine-2,5-dione - 103232-31-1

CAS No. 103232-31-1
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
IUPAC Name 3-ethylpiperazine-2,5-dione
Standard InChI InChI=1S/C6H10N2O2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)
Standard InChI Key JRPRGWJKMWJPHB-UHFFFAOYSA-N
SMILES CCC1C(=O)NCC(=O)N1
Canonical SMILES CCC1C(=O)NCC(=O)N1

Chemical Structure and Physicochemical Properties

The core structure of 3-Ethylpiperazine-2,5-dione consists of a piperazine ring fused with two ketone groups, creating a rigid, planar framework. The ethyl group at position 3 introduces steric bulk and influences the compound’s lipophilicity, which is critical for its interactions with biological targets. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₁₀N₂O₂
Molecular Weight142.16 g/mol
CAS Number103232-31-1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Lipophilicity (LogP)Estimated ~0.5–1.0

The compound’s moderate lipophilicity suggests balanced solubility in both aqueous and organic media, making it suitable for formulation in drug delivery systems.

Synthesis and Optimization Strategies

The synthesis of 3-Ethylpiperazine-2,5-dione typically involves cyclocondensation reactions. A common method employs ethylamine and diethyl oxalate as precursors, facilitated by controlled temperature and catalytic conditions:

  • Precursor Interaction: Ethylamine reacts with diethyl oxalate to form an intermediate α-ketoamide.

  • Cyclization: Intramolecular nucleophilic attack by the amine group on the carbonyl carbon forms the piperazine-2,5-dione ring.

  • Purification: The crude product is purified via recrystallization or chromatography to achieve >95% purity.

Reaction conditions such as solvent polarity (e.g., ethanol or methanol), temperature (60–80°C), and catalyst presence (e.g., p-toluenesulfonic acid) significantly impact yield. Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Biological Activity and Mechanistic Insights

Piperazinediones are known for their diverse bioactivity profiles. While specific data on 3-Ethylpiperazine-2,5-dione are scarce, structural analogs provide insights:

Antiviral Applications

Piperazinedione analogs have shown inhibitory effects against HIV-1 and HSV-1 by interfering with viral protease activity. The rigid diketopiperazine core may serve as a scaffold for designing protease inhibitors, though further studies are needed to confirm this mechanism in 3-Ethylpiperazine-2,5-dione.

Anticancer Properties

Compounds with similar frameworks inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. By blocking IDO1, 3-Ethylpiperazine-2,5-dione could theoretically enhance T-cell-mediated tumor clearance, though in vitro validation is required.

Research Findings and Comparative Analysis

Recent studies highlight the role of substituents in modulating bioactivity. For example:

CompoundSubstituentActivity
3-Ethylpiperazine-2,5-dioneEthylUnderexplored
3-Methylpiperazine-2,5-dioneMethylModerate antibacterial
3-Benzylpiperazine-2,5-dioneBenzylStrong IDO1 inhibition

The ethyl group’s intermediate size may offer a balance between lipophilicity and steric hindrance, potentially optimizing target binding.

Applications in Medicinal Chemistry

The compound’s scaffold is valuable for designing:

  • Peptidomimetics: Mimicking peptide structures to inhibit enzyme-substrate interactions.

  • Small-Molecule Libraries: Serving as a core structure for high-throughput screening.

  • Prodrugs: Functionalizing the diketopiperazine ring for controlled release.

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